molecular formula C21H35ClN2S B14619702 4-Chlorophenyl N,N'-diheptylcarbamimidothioate CAS No. 58363-84-1

4-Chlorophenyl N,N'-diheptylcarbamimidothioate

Cat. No.: B14619702
CAS No.: 58363-84-1
M. Wt: 383.0 g/mol
InChI Key: ZGTRTPKQOHMOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl N,N’-diheptylcarbamimidothioate is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a 4-chlorophenyl group and two heptyl chains attached to a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with N,N’-diheptylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl N,N’-diheptylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

4-Chlorophenyl N,N’-diheptylcarbamimidothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl isothiocyanate
  • 4-Chlorophenyl carbamate
  • 4-Chlorophenyl thiourea

Comparison

4-Chlorophenyl N,N’-diheptylcarbamimidothioate is unique due to the presence of two heptyl chains, which impart distinct physicochemical properties compared to other similar compounds. These long alkyl chains can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

58363-84-1

Molecular Formula

C21H35ClN2S

Molecular Weight

383.0 g/mol

IUPAC Name

(4-chlorophenyl) N,N'-diheptylcarbamimidothioate

InChI

InChI=1S/C21H35ClN2S/c1-3-5-7-9-11-17-23-21(24-18-12-10-8-6-4-2)25-20-15-13-19(22)14-16-20/h13-16H,3-12,17-18H2,1-2H3,(H,23,24)

InChI Key

ZGTRTPKQOHMOIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=NCCCCCCC)SC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.